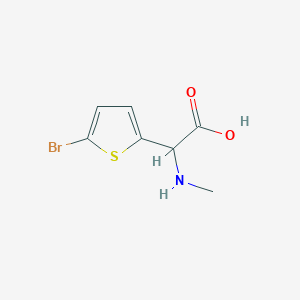

2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid

Description

Properties

IUPAC Name |

2-(5-bromothiophen-2-yl)-2-(methylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-9-6(7(10)11)4-2-3-5(8)12-4/h2-3,6,9H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGARLGJRUCPAOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CC=C(S1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid is a synthetic organic compound notable for its potential biological activities, including antimicrobial and anticancer properties. Its unique structure, featuring a brominated thiophene ring and a methylamino acetic acid moiety, enhances its binding affinity to various biological targets, making it a candidate for pharmacological studies.

Chemical Structure and Properties

- Molecular Formula : C₇H₈BrNO₂S

- Molecular Weight : Approximately 236.09 g/mol

The compound's structure contributes to its reactivity and biological activity. The brominated thiophene ring is known for its role in enhancing the compound's interaction with biological systems, while the amino acetic acid moiety may facilitate further functionalization.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, potentially through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

This compound has also been evaluated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. The presence of the brominated thiophene ring is believed to enhance its efficacy against tumor cells by improving cellular uptake and target specificity.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies indicate that it may interact with specific enzymes or receptors involved in critical cellular processes:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Binding : Its structural features allow it to bind effectively to certain receptors, potentially modulating their activity.

In Vitro Studies

In vitro studies have demonstrated the compound's cytotoxic effects on various cancer cell lines. For example, it exhibited an IC50 value of approximately 29.2 µM against specific cancer cell lines, indicating a moderate level of potency. Additionally, toxicity assessments on normal cell lines (e.g., HeLa cells) showed a TC50 viability of around 98 µM, suggesting a favorable therapeutic index.

In Vivo Studies

Preliminary in vivo studies have assessed the safety profile of this compound in animal models. Doses up to 30 mg/kg did not result in significant adverse effects or mortality, indicating a promising safety profile for further development.

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and unique aspects of related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(5-Bromothiophen-2-yl)acetic acid | Lacks amino group | Simpler structure but retains brominated thiophene |

| 2-Amino-2-(5-bromothiophen-3-yl)acetic acid | Different position of bromine | Variation in biological activity due to structural differences |

| 5-Bromo-3-methylthiophene | No amino acetic acid moiety | Focused on different applications in material science |

Comparison with Similar Compounds

Comparison with Structural Analogs

Bromothiophene-Based Acetic Acid Derivatives

2-(5-Bromothiophen-2-yl)acetic Acid (CAS 71637-38-2)

- Molecular Formula : C₆H₅BrO₂S

- Molecular Weight : 221.07 g/mol

- Key Differences: Lacks the methylamino group at the α-carbon.

- This compound is commercially available at 97% purity and serves as a precursor for synthesizing more complex bromothiophene derivatives .

2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid

- Structure : Features a benzofuran core with a bromine and methylsulfanyl substituent.

- Key Differences : Replacement of the thiophene ring with a benzofuran system introduces additional aromaticity and a methylsulfanyl group.

- Implications : The benzofuran moiety enhances π-π stacking interactions, while the methylsulfanyl group increases lipophilicity. These changes may influence pharmacokinetic properties such as membrane permeability .

Amino-Substituted Acetic Acid Derivatives

2-(Methylamino)-2-oxoacetic Acid (CAS 29262-58-6)

- Molecular Formula: C₃H₅NO₃

- Molecular Weight : 119.08 g/mol

- Key Differences: Lacks the bromothiophene ring; contains a ketone group adjacent to the methylamino moiety.

- Implications: The simplified structure highlights the role of the bromothiophene group in the parent compound.

2-Amino-2-(2-bromophenyl)acetic Acid (CAS 254762-66-8)

- Molecular Formula: C₈H₇BrNO₂

- Key Differences : Substitutes the bromothiophene ring with a 2-bromophenyl group.

- Implications: The phenyl ring’s planar structure and different electronic properties (compared to thiophene) may alter binding affinity in biological targets.

Other Brominated Aromatic Acids

2-(5-Bromo-2-hydroxyphenyl)acetic Acid (CAS 38692-72-7)

- Molecular Formula : C₈H₇BrO₃

- Key Differences : Contains a hydroxyl group on the phenyl ring instead of a thiophene.

- Implications : The hydroxyl group enhances hydrophilicity and introduces hydrogen-bonding capacity, which could improve solubility but reduce blood-brain barrier penetration compared to the thiophene analog .

2-(5-Benzoylthiophen-2-yl)propanoic Acid (CAS 33005-95-7)

- Molecular Formula : C₁₄H₁₂O₃S

- Key Differences: Features a benzoyl group and a propanoic acid chain.

Research Implications

- Pharmacological Potential: The bromothiophene moiety in the target compound may confer enhanced binding to sulfur-sensitive enzymes (e.g., cysteine proteases) compared to phenyl or benzofuran analogs.

- Synthetic Utility: The methylamino group enables functionalization via reductive amination or acylation, offering routes to derivatives with tailored bioactivity.

- Physicochemical Properties: The hydrochloride salt form improves aqueous solubility, critical for in vivo applications, whereas non-ionic analogs (e.g., 2-(5-Bromothiophen-2-yl)acetic acid) may excel in lipid-rich environments.

Preparation Methods

Synthesis via Reductive Amination

A prominent method involves reductive amination of 5-bromothiophene-2-carboxaldehyde with methylamine or sarcosine (N-methylglycine):

-

- Dissolve sarcosine in methanol, add triethylamine as base.

- Add 5-bromothiophene-2-carboxaldehyde under inert atmosphere.

- Stir the mixture at room temperature for approximately 14 hours to form an imine intermediate.

- Add sodium borohydride to reduce the imine to the corresponding amine.

- Purify the product by reverse-phase flash chromatography.

-

- Yields up to 97% of the intermediate compound N-[(5-bromothiophen-2-yl)methyl]-N-methylglycine (the methylamino acetic acid derivative).

- Characterized by ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS).

| Parameter | Details |

|---|---|

| Starting Material | 5-Bromothiophene-2-carboxaldehyde |

| Amino Component | Sarcosine (N-methylglycine) |

| Reducing Agent | Sodium borohydride (NaBH4) |

| Solvent | Methanol (MeOH) |

| Base | Triethylamine |

| Reaction Time | 14 hours (imine formation) + 16 hours (reduction) |

| Yield | 97% |

| Characterization | ^1H NMR, ^13C NMR, HRMS |

Ester Intermediate Route

An alternative pathway synthesizes the methyl ester derivative, methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate, which can be hydrolyzed to the acid:

-

- Reaction of brominated thiophene derivatives with amino acid methyl esters.

- Typically involves nucleophilic substitution or condensation reactions.

- The methyl ester is isolated and can be converted to the acid by saponification.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| Methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate | C8H10BrNO2S | 264.14 | 2059932-66-8 |

- This compound is primarily used as an intermediate in research and can be converted to the acid form.

Related Synthetic Transformations

In more complex synthetic schemes, this compound derivatives serve as building blocks for further functionalization, such as amide coupling or incorporation into larger molecules targeting biological pathways.

- For example, coupling with benzo[d]dioxol-5-ylmethyl amines via carbamate or amide bond formation has been reported, involving activation with isobutyl chloroformate and triethylamine in tetrahydrofuran (THF) under nitrogen at low temperatures.

Research Discoveries and Analytical Data

- The reductive amination method yields high purity products confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

- The presence of the bromine atom on the thiophene ring influences the electronic properties and reactivity, making these compounds valuable in medicinal chemistry for biological activity screening.

- The methyl ester intermediate is a stable, isolable compound that facilitates handling and storage before conversion to the acid.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Reductive Amination | 5-Bromothiophene-2-carboxaldehyde + Sarcosine | Triethylamine, NaBH4, MeOH, RT, 14-30 h | 97 | Direct synthesis of acid form |

| Ester Intermediate Synthesis | Brominated thiophene + amino acid methyl ester | Condensation/nucleophilic substitution | N/A | Isolable methyl ester intermediate |

| Amide Coupling Derivatives | Amino acid derivative + amines | Isobutyl chloroformate, triethylamine, THF | 20-30 | For advanced functionalized derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.